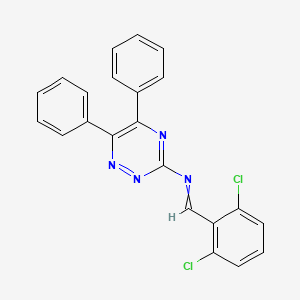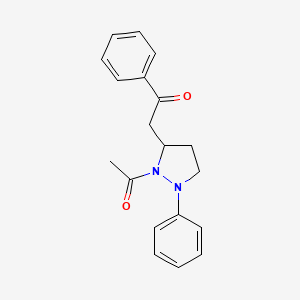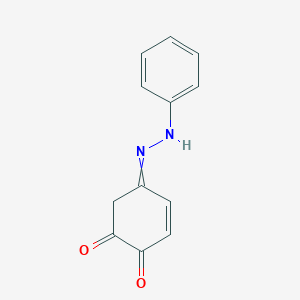
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a phenylhydrazinylidene group attached to a cyclohexene ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazinylidene derivatives.
Applications De Recherche Scientifique
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione involves its interaction with various molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,6E)-2,6-bis(2-phenylhydrazono)cyclohex-4-ene-1,3-dione: A similar compound with two phenylhydrazono groups attached to a cyclohexene ring.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Another cyclohexene derivative with different substituents.
Uniqueness
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione is unique due to its specific phenylhydrazinylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
143954-45-4 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(phenylhydrazinylidene)cyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-6-10(8-12(11)16)14-13-9-4-2-1-3-5-9/h1-7,13H,8H2 |
Clé InChI |
FACOEHPVEKFDPE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC2=CC=CC=C2)C=CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


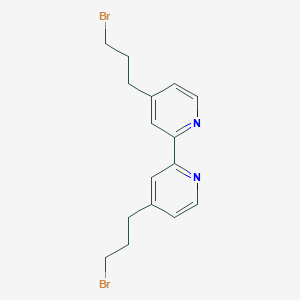
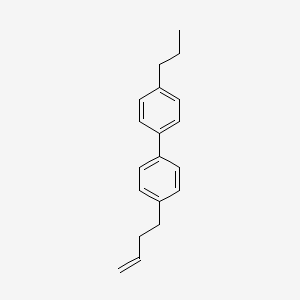
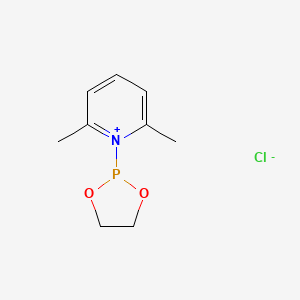

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
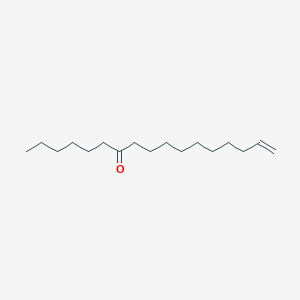
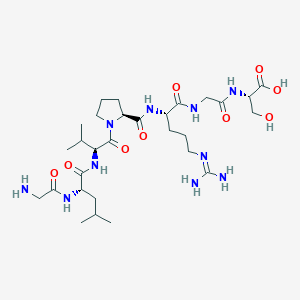
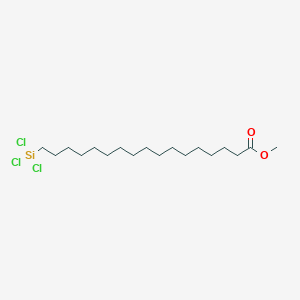
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
